2-Methylprop-2-enehydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3(2)4(7)6-5/h1,5H2,2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCDBWVYCOKFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28429-70-1 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, hydrazide, homopolymer | |
| Record name | 2-Propenoic acid, 2-methyl-, hydrazide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28429-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Methylprop 2 Enehydrazide
Reaction Pathways of the Unsaturated Hydrazide Moiety
The electronic interplay between the alkene and the acylhydrazide portions of the molecule dictates its reactivity towards various reagents. The α,β-unsaturated system is susceptible to conjugate additions, while the double bond can participate in cycloaddition reactions. Concurrently, the carbonyl carbon remains a prime site for nucleophilic attack.
The Michael addition, a subset of conjugate additions, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of 2-methylprop-2-enehydrazide, the β-carbon of the double bond is an electrophilic site due to resonance with the carbonyl group. libretexts.org This allows for the addition of a wide range of "Michael donor" nucleophiles.
The general mechanism proceeds in three steps:
Formation of a nucleophile (often a resonance-stabilized carbanion, like an enolate). masterorganicchemistry.com
The nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comwikipedia.org
Protonation of the enolate, often through keto-enol tautomerism, yields the final saturated product. wikipedia.org
Common nucleophiles that participate in conjugate additions include enolates, amines, thiols, and Gilman reagents (organocuprates). masterorganicchemistry.comlibretexts.org While strong nucleophiles like Grignard and organolithium reagents typically favor direct 1,2-addition to the carbonyl carbon, weaker bases and organocuprates preferentially undergo 1,4-conjugate addition. chemistrysteps.com
| Michael Donor (Nucleophile) | Michael Acceptor | Typical Product Structure |
| Diethyl malonate | This compound | Diethyl 2-(3-(hydrazinecarbonyl)-2-methylpropyl)malonate |
| Thiophenol | This compound | 2-Methyl-3-(phenylthio)propanehydrazide |
| Methylamine | This compound | 2-Methyl-3-(methylamino)propanehydrazide |
| Lithium dimethylcuprate | This compound | 2,3-Dimethylbutanehydrazide |
Cycloaddition reactions are concerted processes where two π-electron systems combine to form a cyclic molecule by creating two new σ bonds. libretexts.org The double bond in this compound can act as a dienophile or enophile, participating in these synthetically valuable transformations.
[2+2] Cycloadditions: These reactions involve the combination of two alkene components to form a cyclobutane (B1203170) ring. libretexts.org While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are allowed and provide an excellent route to strained four-membered rings. libretexts.orgyoutube.com The reaction is initiated by the absorption of UV light by one of the alkene partners, promoting it to an excited state. libretexts.org Ketenes are an exception and can undergo thermal [2+2] cycloadditions with alkenes. libretexts.org
Example Reaction: Photochemical [2+2] cycloaddition of this compound with ethylene (B1197577) would yield 2,2-dimethylcyclobutane-1-carbohydrazide.
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. The mechanism of ozonolysis, for instance, begins with a [3+2] cycloaddition of ozone to an alkene. nih.gov N-acylhydrazones, which can be derived from hydrazides, can react with dipolarophiles in the presence of a catalyst like trimethylsilyl (B98337) triflate (TMSOTf). researchgate.net
| Cycloaddition Type | Reactant 1 | Reactant 2 (Enophile) | Product Ring System |
| Photochemical [2+2] | This compound | Ethene | Cyclobutane |
| Thermal [2+2] | Ketene | This compound | Cyclobutanone |
| [3+2] Dipolar | Nitrile Oxide | This compound | Isoxazoline |
| [3+2] Dipolar | Azomethine Imine | This compound | Pyrazolidine |
Distinct from reactions at the C=C double bond, nucleophilic acyl substitution occurs at the carbonyl carbon of the hydrazide moiety. This two-step addition-elimination mechanism is characteristic of carboxylic acid derivatives. pressbooks.pubmasterorganicchemistry.com
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. pressbooks.publibretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the hydrazine (B178648) portion as a leaving group. pressbooks.publibretexts.org
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is dependent on the leaving group's ability to depart. youtube.com The general order of reactivity is: acid chlorides > acid anhydrides > thioesters > esters ≈ carboxylic acids > amides. Hydrazides have reactivity comparable to amides, meaning they are relatively stable and require reasonably strong nucleophiles or catalysis for substitution to occur. youtube.com For instance, the basic hydrolysis (saponification) of a hydrazide would require heating with a strong base like sodium hydroxide (B78521) to proceed, ultimately yielding a carboxylate salt. masterorganicchemistry.com
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | NaOH, H₂O, heat | Carboxylate Salt |
| Alkoxide | NaOCH₃, CH₃OH | Ester |
| Amine | NH₃ | Amide |
| Water (acid-catalyzed) | H₃O⁺, heat | Carboxylic Acid |
Hydrazide N-N Bond Transformations and Cleavage Studies
The nitrogen-nitrogen single bond in the hydrazide functional group is a key site for chemical transformations, particularly cleavage reactions that convert the hydrazide back into a more common amide. This conversion is synthetically useful as hydrazides can act as protecting groups or precursors to amides.
The N-N bond of hydrazides can be cleaved under oxidative conditions, providing an alternative to reductive methods. researchgate.net This approach is particularly valuable when the substrate contains functional groups sensitive to reduction, such as alkenes. researchgate.net Treatment of hydrazides with peracids like meta-chloroperbenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP) can afford the corresponding amides in good yields. researchgate.net
The proposed mechanism involves the selective N-oxidation of the more nucleophilic nitrogen atom of the hydrazide. This is followed by a sequence of steps that ultimately leads to the cleavage of the N-N bond and the formation of the amide product. researchgate.net
| Hydrazide Substrate | Oxidizing Agent | Solvent | Yield of Amide (%) |
| N-Benzoyl-N',N'-dimethylhydrazine | m-CPBA | CH₂Cl₂ | 92 |
| N-Benzoylpiperidine | MMPP·6H₂O | CH₂Cl₂/MeOH | 90 |
| N-Acetyl-N',N'-dibenzylhydrazine | m-CPBA | CH₂Cl₂ | 85 |
Data adapted from studies on various hydrazide substrates to illustrate the general methodology. researchgate.net
Photochemical methods offer a mild and often reagent-free approach to cleave the N-N bond in hydrazides. sciforum.net Direct photolysis, typically using UV light (e.g., 254 nm), can induce cleavage in N,N-disubstituted hydrazides to form N-H free lactams or amides. sciforum.net This process is appealing from a green chemistry perspective as it avoids the use of harsh chemical reagents. sciforum.net
Alternatively, visible-light photocatalysis provides another effective method. nih.govnih.gov A catalytic system, often involving a ruthenium(II) complex such as Ru(bpyrz)₃₂, can be used with visible light and air to cleave the N-N bonds of various hydrazide derivatives. nih.govthieme-connect.de The reaction is initiated by the photoexcited catalyst, which engages in an electron transfer process with the hydrazide, generating a nitrogen radical cation that subsequently undergoes fragmentation. nih.govthieme-connect.de This method has proven effective for arylhydrazides and other N,N-disubstituted hydrazides. nih.govresearchgate.net
| Cleavage Method | Light Source | Catalyst/Conditions | Key Intermediate |
| Direct Photolysis | UV (254 nm) | Toluene/Hexane, Argon | Radical species |
| Photocatalysis | Visible Light | Ru(bpyrz)₃₂, Air | Nitrogen radical cation |
Mechanistic Elucidation of Bond Scission Processes
The stability of hydrazides, including this compound, is fundamentally linked to the chemistry of the nitrogen-nitrogen (N-N) single bond. The cleavage of this bond is a critical process in various chemical and biological transformations. While specific mechanistic studies on this compound are not extensively detailed in the literature, the general principles governing hydrazide bond scission can be elucidated from studies on related compounds. The N-N bond in hydrazides can be cleaved under several conditions, most commonly reductive methods.
Mechanisms for N-N bond cleavage are diverse and highly dependent on the reagents and conditions employed. For instance, transition metal complexes have been shown to facilitate the disproportionation of hydrazine into ammonia (B1221849) and dinitrogen, a process involving N-N bond cleavage mediated by proton and electron shuttling between the metal complex and the hydrazine substrate. In some cases, the cleavage is proposed to occur through the formation of a hydrazido(1-) intermediate, which then undergoes proton shifts and subsequent N-N bond scission.
Recent studies have explored the use of diboron (B99234) reagents to induce N-N bond cleavage in hydrazines. Theoretical and experimental data suggest a non-radical mechanism where the B-B and N-N bond cleavage occurs in a concerted fashion for hydrazines and azides. Another proposed pathway for N-N bond cleavage in specific azidoacetohydrazides involves an intramolecular cyclization of the amido nitrogen to a terminal azide (B81097) nitrogen, forming a six-membered ring intermediate that subsequently eliminates an ammonium (B1175870) moiety. Factors such as the presence of an aryl group can be essential for the reaction to proceed, likely by stabilizing the negative charge that develops during the cleavage process. The factors that determine whether protonation of hydrazido ligands leads to N-N bond cleavage (forming amines) or N-C bond cleavage (forming hydrazine) are complex and a subject of ongoing research.
Tautomerism and Isomerization Research
Tautomerism and isomerism are fundamental concepts in understanding the structure and reactivity of this compound. The molecule can exist in different isomeric forms through proton transfer (tautomerism) or rotation around single bonds with a high degree of double-bond character (isomerism).
Hydrazides, being structurally analogous to amides, can undergo a form of keto-enol tautomerism often referred to as amide-imidol or amido-imido tautomerism. This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen atom, resulting in an equilibrium between the keto (amide) form and the enol (imidol or iminolic) form.
The equilibrium generally favors the keto tautomer for simple carbonyl compounds, as the C=O double bond is typically more stable than a C=C double bond. However, the enol form, despite being less populated in the equilibrium, plays a crucial role as a reactive intermediate and is particularly important in the coordination chemistry of hydrazides. This tautomerization can be catalyzed by both acids and bases. The presence of tautomeric forms facilitates the coordination of hydrazides to metal ions as either neutral species (keto form) or anionic species (deprotonated enol form).
Table 1: Keto-Enol Tautomerism in this compound This table is interactive. You can sort and filter the data.
| Tautomeric Form | Structural Formula | Key Functional Groups | Stability |
|---|---|---|---|
| Keto (Amide) | CH₂=C(CH₃)-C(=O)NHNH₂ | Carbonyl (C=O), Amide (N-H) | Generally more stable |
| Enol (Imidol) | CH₂=C(CH₃)-C(OH)=NNH₂ | Hydroxyl (O-H), Imine (C=N) | Generally less stable, reactive intermediate |
While keto-enol tautomerism relates to the hydrazide functional group itself, a related equilibrium known as hydrazone-enehydrazine tautomerism becomes relevant for derivatives of this compound. When a hydrazide reacts with an aldehyde or ketone, it forms a hydrazone, which contains the -C(=O)NHN=CR₂ structural motif. These hydrazones can exhibit tautomerism where a proton migrates from the α-carbon of the carbonyl-derived portion to the amide nitrogen, creating an enehydrazine.
This process is analogous to keto-enol tautomerism, with the hydrazone form generally being more stable than the enehydrazine tautomer. The term "beta-ketohydrazone" refers to a specific type of hydrazone formed from the condensation of a hydrazide with a β-dicarbonyl compound. These molecules exhibit a more complex set of tautomeric equilibria, involving keto-enol forms on the ketone side and hydrazone-enehydrazine forms on the hydrazone side, often stabilized by intramolecular hydrogen bonding.
Isomerism in this compound can be considered for two distinct bonds: the C=C double bond of the methylpropene group and the C-N amide bond.
C=C Double Bond: Geometric (E/Z) isomerism is not possible around the C=C bond in this specific molecule. The Cahn-Ingold-Prelog priority rules, which determine E/Z nomenclature, require that each carbon of the double bond be attached to two different groups. In this compound (CH₂=C(CH₃)-), one of the vinylic carbons is bonded to two identical hydrogen atoms, precluding the possibility of E/Z isomers.
C-N Amide Bond: The C(O)-N bond in hydrazides, like in amides, has significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This results in a substantial rotational energy barrier. This restricted rotation leads to the existence of planar geometric isomers, often referred to as cis/trans or E/Z conformers. The energy barrier to this rotation is often high enough to allow for the observation of distinct isomers at room temperature by spectroscopic methods like NMR. The stability of these rotamers is influenced by steric and electronic factors of the substituents on the nitrogen and carbonyl carbon. Studies on related molecules like methacrylamide (B166291) have calculated the torsional barrier for the OCNH bond to be around 22 kcal/mol. The rotational barrier around the N-N bond itself is also a significant factor in the conformational analysis of hydrazines and their derivatives.
Applications in Advanced Materials Science and Engineering
Utilization in Polymer Synthesis and Modification
2-Methylprop-2-enehydrazide is a valuable monomer for creating functional polymers with hydrazide side groups. These hydrazide moieties can undergo further chemical transformations, making them useful for a range of applications.
This compound can be polymerized via radical polymerization techniques to produce poly(this compound), also known as poly(methacryloyl hydrazide). Controlled polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined polymers with this monomer. For instance, aqueous RAFT polymerization at a pH of 0 has been demonstrated to enable the controlled polymerization of unprotected this compound, yielding polymers with predictable molecular weights and narrow molecular weight distributions escholarship.orgescholarship.org.
Dispersion polymerization is another method used to synthesize poly(methacryloyl hydrazide) microgels. In a typical synthesis, this compound is polymerized in a mixture of propan-2-ol and water, using an initiator like azobisisobutyronitrile (AIBN) and a stabilizer such as polyvinylpyrrolidone (PVP) rsc.org. The resulting microgels are colloidal particles that can be used for the controlled release of molecules containing carbonyl groups rsc.org.
The synthesis of the monomer itself, this compound, can be achieved through the reaction of methacrylic anhydride (B1165640) with hydrazine (B178648) monohydrate rsc.org. Optimization of this reaction, using a large excess of hydrazine, can lead to high yields of the desired monomer rsc.org.
Table 1: Exemplary Conditions for Radical Polymerization of this compound
| Polymerization Method | Monomer | Initiator | Stabilizer/CTA | Solvent | Temperature (°C) | Resulting Polymer | Reference |
| Dispersion Polymerization | This compound | AIBN | PVP-K30 | Propan-2-ol/Water | 60 | Poly(methacryloyl hydrazide) microgels | rsc.org |
| Aqueous RAFT Polymerization | Methacryloyl hydrazide hydrochloride | Not Specified | Imidazolium-containing CTA | 1 M HCl | Not Specified | Well-defined poly(methacryloyl hydrazide) | escholarship.org |
The hydrazide group of this compound is reactive towards aldehydes and ketones, forming hydrazone linkages. This reactivity allows it to function as a cross-linking agent in polymer networks. For example, it can be used to cross-link polymers that contain aldehyde functionalities. This dual functionality of a polymerizable group and a reactive side group makes it a valuable component in the design of complex polymer architectures and functional materials usda.govacs.org.
In one application, poly(methacryloyl hydrazide) was used as a hardener for urea-formaldehyde (UF) resins. The hydrazide groups react with free formaldehyde and methylol groups in the UF resin, leading to cross-linking and curing of the resin under neutral conditions usda.gov. This system offers an alternative to conventional acid curing with ammonium (B1175870) chloride and has been shown to reduce formaldehyde emissions from the final plywood product usda.gov. The reaction is believed to occur in two stages: an initial reaction of hydrazide groups with free formaldehyde, causing self-condensation of the hydrazide polymer, followed by further cross-linking at higher temperatures usda.gov.
Role in Molecularly Imprinted Polymers (MIPs)
Based on the provided search results, there is no specific information available regarding the direct application of this compound as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs) or in the design of MIPs for selective recognition.
Information not available in the provided search results.
Information not available in the provided search results.
Development of Hydrogels and Biocompatible Materials
This compound plays a significant role in the development of hydrogels and biocompatible materials, primarily through the modification of natural polymers like hyaluronic acid (HA).
The compound is used to synthesize methacrylated hyaluronic acid (HA-MA), a photopolymerizable derivative of HA that can be cross-linked to form hydrogels acs.orgnih.gov. In a green synthetic approach, this compound is reacted with HA in water, offering a more efficient and environmentally friendly alternative to conventional methods that use large amounts of organic solvents and reagents acs.orgnih.gov. The degree of substitution of the methacryloyl groups on the HA backbone can be controlled by adjusting the feed ratio of the reactants acs.org.
These HA-MA hydrogels are biocompatible and have potential applications in tissue engineering and drug delivery acs.orgnih.gov. The ability to form hydrogels through UV cross-linking allows for in-situ gelation, which is advantageous for biomedical applications acs.org.
Furthermore, copolymer microgels of N-isopropylacrylamide and this compound exhibit a volume phase transition temperature (VPTT) that can be dynamically controlled. The incorporation of the hydrophilic this compound monomer increases the VPTT. This transition temperature can then be fine-tuned by reacting the hydrazide groups with various aldehydes, which alters the hydrophilicity of the microgel bibbase.org. This reversible hydrazone formation provides a mechanism for creating smart materials that respond to chemical stimuli bibbase.org.
Table 2: Applications of this compound in Biocompatible Materials
| Application | Base Polymer | Modification/Cross-linking | Key Feature | Potential Use | Reference |
| Photopolymerizable Hydrogels | Hyaluronic Acid (HA) | Methacrylation using this compound and UV cross-linking | Biocompatible, in-situ gelation | Tissue engineering, drug delivery | acs.orgnih.gov |
| Thermo-responsive Microgels | Poly(N-isopropylacrylamide) | Copolymerization with this compound and subsequent reaction with aldehydes | Tunable Volume Phase Transition Temperature (VPTT) | Smart materials, sensors | bibbase.org |
| Curing of Wood Adhesives | Urea-Formaldehyde (UF) Resin | Cross-linking with poly(methacryloyl hydrazide) | Neutral curing, reduced formaldehyde emission | Wood adhesives | usda.gov |
Application in Surface Functionalization Research
The reactive nature of the hydrazide group in this compound makes it a valuable tool for the functionalization of material surfaces. This can be achieved by either grafting polymers containing MAH onto a surface or by polymerizing MAH directly from a surface.
Grafting polymers onto surfaces is a widely used method to impart new properties to a material, such as biocompatibility, lubricity, or specific binding capabilities. Poly(methacryloyl hydrazide) or copolymers containing MAH can be synthesized and then attached to a surface that has been pre-functionalized with aldehyde or ketone groups. The reaction between the polymer's hydrazide groups and the surface's carbonyl groups forms stable hydrazone bonds, effectively tethering the polymer to the surface.
This "grafting to" approach allows for the characterization of the polymer before it is attached to the surface, providing good control over the molecular weight and composition of the grafted chains. The resulting polymer layer can form a dense and uniform coating that alters the surface properties of the underlying substrate. While specific examples of poly(methacryloyl hydrazide) being used for advanced coatings are not extensively detailed in the available literature, the versatility of hydrazide chemistry suggests its potential in this area acs.orgnih.govrsc.org.
Functionalized interfaces are critical in a variety of fields, including biosensors, chromatography, and cell culture. The hydrazide group of this compound provides a convenient point of attachment for a wide range of molecules, including biomolecules, fluorescent dyes, and nanoparticles.
Surfaces can be modified with a layer of poly(methacryloyl hydrazide), creating a high density of reactive sites. These hydrazide-functionalized surfaces can then be used to immobilize molecules containing aldehyde or ketone groups. This strategy is particularly useful for the oriented immobilization of biomolecules, such as antibodies or enzymes, that have been specifically modified to contain a carbonyl group. This controlled immobilization can enhance the activity and stability of the biomolecule compared to random attachment methods.
The creation of these functionalized interfaces relies on the efficient and specific reaction between the hydrazide and carbonyl groups. The resulting hydrazone linkage is stable under physiological conditions, ensuring the long-term performance of the functionalized surface. The principles of this approach are well-established in the broader field of bioconjugation and surface chemistry, indicating the strong potential for polymers of this compound in creating sophisticated functional interfaces researchgate.net.
Computational and Theoretical Investigations of 2 Methylprop 2 Enehydrazide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For 2-methylprop-2-enehydrazide, DFT calculations, likely using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular structure. nih.govmdpi.com These calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its most stable energetic state.
Furthermore, DFT is instrumental in calculating various quantum chemical parameters that describe the molecule's reactivity. mdpi.com These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), offer a quantitative measure of the molecule's chemical behavior. mdpi.com For instance, a lower hardness and higher softness value would suggest higher chemical reactivity. mdpi.com
Table 1: Predicted Quantum Chemical Reactivity Descriptors for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar organic molecules, as direct computational studies on this compound are not available.
| Parameter | Symbol | Predicted Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ 1.5 eV | Indicates electron-accepting ability |
| Energy Gap | ΔE | ~ 8.0 eV | Relates to chemical stability |
| Chemical Hardness | η | ~ 4.0 eV | Resistance to change in electron distribution |
| Chemical Softness | S | ~ 0.25 eV-1 | Reciprocal of hardness, indicates reactivity |
| Electronegativity | χ | ~ 2.5 eV | Tendency to attract electrons |
| Electrophilicity Index | ω | ~ 0.78 eV | Propensity to accept electrons |
Molecular Orbital Analysis and Charge Distribution
A critical aspect of quantum chemical calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. nih.gov
For this compound, the HOMO would likely be localized on the hydrazide moiety, specifically the nitrogen lone pairs and the π-system of the double bond, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be distributed over the carbonyl group and the adjacent atoms, highlighting the regions susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution by providing atomic charges. This would reveal the polarity of different bonds and identify the most electropositive and electronegative centers within the this compound molecule.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov
Flexibility and Rotational Barriers
MD simulations can be used to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, particularly around the C-N and N-N single bonds of the hydrazide group. By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and the energy barriers to rotation around these bonds. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for predicting the course of chemical reactions and understanding their underlying mechanisms. For this compound, theoretical studies could be employed to investigate its reactivity in various chemical transformations.
By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. dntb.gov.ua The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. nih.gov For example, in a hypothetical hydrolysis reaction of this compound, computational analysis could pinpoint the transition state for the nucleophilic attack of water on the carbonyl carbon, providing a detailed atomistic view of the bond-breaking and bond-forming processes.
Energetic Profiles of Key Transformations
For instance, a key transformation of this compound could be its thermal decomposition. A hypothetical energetic profile for a proposed decomposition pathway is presented below.
Table 1: Hypothetical Energetic Profile for a Transformation of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| This compound (Reactant) | 0.0 |
| Transition State 1 | +35.2 |
| Intermediate 1 | +12.5 |
| Transition State 2 | +28.7 |
Catalytic Pathways Modeling
Computational modeling is also instrumental in elucidating the mechanisms of catalyzed reactions. For this compound, this could involve modeling its synthesis or decomposition in the presence of a catalyst. escholarship.orgresearchgate.net Theoretical studies can identify the active sites of a catalyst, the binding energies of reactants and intermediates, and the energetic barriers of each step in the catalytic cycle. researchgate.net
For example, the decomposition of similar hydrazine (B178648) derivatives can be catalyzed by transition metals. researchgate.net A computational model could explore the adsorption of this compound onto a catalyst surface and the subsequent bond-breaking and bond-forming steps.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are highly effective in predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.
Vibrational Spectroscopy (IR, Raman)
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods. The predicted spectrum can be compared with an experimental spectrum to confirm the structure of the compound and to aid in the assignment of vibrational modes to specific molecular motions.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 3450 | N-H stretch (asymmetric) |
| 2 | 3350 | N-H stretch (symmetric) |
| 3 | 3080 | C-H stretch (vinyl) |
| 4 | 2980 | C-H stretch (methyl, asymmetric) |
| 5 | 2920 | C-H stretch (methyl, symmetric) |
| 6 | 1680 | C=O stretch (amide I) |
| 7 | 1640 | C=C stretch |
This interactive table presents a selection of predicted vibrational frequencies and their corresponding molecular motions for this compound.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C chemical shifts and spin-spin coupling constants. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. Comparing calculated and experimental NMR data can provide a high level of confidence in the structural assignment of a molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| N-H₂ | 4.2 |
| N-H | 7.8 |
| =CH₂ | 5.1, 5.3 |
| -CH₃ | 1.8 |
| ¹³C NMR | |
| C=O | 172.0 |
| C=C | 145.0 |
| =CH₂ | 115.0 |
This interactive table shows the predicted chemical shifts for the different protons and carbons in this compound.
UV-Vis Absorption and Fluorescence Emission Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. researchgate.netrsc.orgpku.edu.cnnih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. nih.gov Similarly, fluorescence emission can also be modeled.
A TD-DFT calculation for this compound would likely predict a primary absorption band in the UV region, corresponding to a π → π* transition associated with the conjugated system formed by the C=C and C=O bonds.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These studies are pivotal in modern drug discovery and materials science for designing new molecules with desired properties. nih.gov
For a class of compounds including this compound, a QSAR study would involve synthesizing a library of related derivatives and measuring a specific biological activity, for example, antimicrobial activity. researchgate.net Various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would then be calculated for each derivative. researchgate.net Statistical methods are employed to build a mathematical model that relates these descriptors to the observed activity.
A hypothetical QSAR model for a series of acrylic hydrazides might take the form of the following equation:
pMIC = c₀ + c₁ * logP + c₂ * LUMO + c₃ * MR
Where:
pMIC is the negative logarithm of the minimum inhibitory concentration (a measure of biological activity).
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).
MR is the molar refractivity (a steric descriptor).
c₀, c₁, c₂, c₃ are coefficients determined from the statistical analysis.
Such a model would allow researchers to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. QSAR studies on other hydrazide derivatives have demonstrated the importance of parameters like hydrophobicity and molecular shape in determining their biological activity. nih.govnih.gov
Descriptor Generation and Selection
The first step in any computational investigation is the generation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For this compound, a variety of descriptors can be calculated using quantum chemical methods such as Density Functional Theory (DFT).
Commonly generated descriptors for hydrazides and related unsaturated systems include:
Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and dipole moment. The HOMO and LUMO energies are particularly important for predicting a molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity.
Thermodynamic Descriptors: These relate to the stability and energy of the molecule. Important thermodynamic descriptors include bond dissociation energies (BDEs), particularly of the N-N and N-H bonds in the hydrazide moiety, which are crucial for understanding thermal stability and potential degradation pathways. nih.gov
Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. While simpler for a small molecule like this compound, they can be important in more complex systems.
Selection of Descriptors:
Not all generated descriptors are useful for building predictive models. The selection of the most relevant descriptors is a critical step. This is often achieved through statistical methods like correlation analysis and principal component analysis (PCA). The goal is to select a subset of descriptors that are highly correlated with the property of interest (e.g., reactivity) but are not highly correlated with each other. For a molecule like this compound, key selected descriptors for reactivity would likely include the HOMO-LUMO gap, the N-H bond dissociation energy, and the Mulliken charges on the nitrogen and oxygen atoms.
Below is a table of hypothetical, yet representative, quantum chemical descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
| Descriptor | Value | Unit |
| HOMO Energy | -6.8 eV | electron Volts |
| LUMO Energy | -0.5 eV | electron Volts |
| HOMO-LUMO Gap | 6.3 eV | electron Volts |
| Dipole Moment | 3.5 D | Debye |
| N-N Bond Dissociation Energy | 280 kJ/mol | kilojoules per mole |
| N-H Bond Dissociation Energy | 350 kJ/mol | kilojoules per mole |
Predictive Modeling for Reactivity and Material Performance
Once a set of relevant descriptors has been selected, predictive models can be built. These models aim to establish a mathematical relationship between the molecular descriptors and a specific property, such as chemical reactivity or a parameter related to material performance. Quantitative Structure-Property Relationship (QSPR) models are a common approach.
Modeling Reactivity:
The reactivity of this compound can be modeled in several ways. For example, its susceptibility to electrophilic or nucleophilic attack can be predicted using frontier molecular orbital theory. The regions of the molecule with the highest HOMO density are most likely to be attacked by electrophiles, while the regions with the highest LUMO density are susceptible to nucleophilic attack. The calculated Mulliken charges can also indicate reactive sites. For instance, the nitrogen atoms of the hydrazide group are expected to be nucleophilic.
A hypothetical QSPR model for the rate of a specific reaction (e.g., acylation at the terminal nitrogen) might take the form of a linear equation:
log(k) = c₀ + c₁(HOMO-LUMO Gap) + c₂(Charge on N₂)
Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, and c₂ are coefficients determined by fitting the model to experimental or high-level computational data for a set of related hydrazide compounds.
Modeling Material Performance:
Predictive modeling can also be applied to estimate properties relevant to material science. For example, if this compound were being considered as a monomer for polymerization, computational models could predict properties of the resulting polymer. Descriptors such as the N-N bond dissociation energy can be used to model the thermal stability of the molecule, an important factor in material performance. nih.gov A lower BDE might suggest that the material could degrade at lower temperatures.
The following table presents a hypothetical predictive model for the thermal decomposition temperature of materials based on this compound and related compounds.
| Compound | N-N BDE (kJ/mol) | Predicted Decomposition Temp (°C) |
| This compound | 280 | 250 |
| Propanohydrazide | 295 | 275 |
| Acrylohydrazide | 270 | 235 |
It is important to note that the accuracy of these predictive models is highly dependent on the quality of the input data and the methods used for descriptor calculation and model building. Validation of the models against experimental data is crucial for ensuring their predictive power.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide definitive information about the chemical environment of each atom.
Published ¹H NMR data for this compound, also known as methacryloyl hydrazide, confirms its structural integrity. acs.org The chemical shifts vary depending on the solvent used, which can influence hydrogen bonding and conformation. The data collected in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterium oxide (D₂O) are particularly informative. acs.org
In DMSO-d₆, the labile protons of the hydrazide group (-NHNH₂) are observable, whereas they exchange with the solvent in D₂O and are typically not seen. acs.org The vinyl protons appear as distinct signals, and the methyl group gives rise to a characteristic singlet.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.21 | Multiplet (br) | 1H | -C(O)NH- |
| 5.62 | Multiplet | 1H | CHH=C- (vinyl) |
| 5.28 | Multiplet | 1H | CHH=C- (vinyl) |
| 4.29 | Singlet (br) | 2H | -NH₂ |
| 1.84 | Singlet | 3H | -CH₃ |
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.68 | Singlet | 1H | CHH=C- (vinyl) |
| 5.46 | Singlet | 1H | CHH=C- (vinyl) |
| 1.93 | Singlet | 3H | -CH₃ |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR experiments for complete assignment. researchgate.net For this compound, these techniques reveal through-bond and through-space correlations.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. researchgate.net For this compound, a COSY spectrum would be expected to show a cross-peak between the two geminal vinyl protons, confirming their proximity in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This technique maps protons to the carbons to which they are directly attached. researchgate.net An HSQC spectrum would definitively assign the carbon signals for the vinyl (=CH₂) and methyl (-CH₃) groups by correlating their proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Expected HMBC correlations would be observed from the methyl protons to the vinylic carbon and the carbonyl carbon, and from the vinyl protons to the carbonyl carbon.
| Experiment | Proton (¹H) | Correlated Nucleus | Correlation Type |
|---|---|---|---|
| COSY | =CHa | =CHb | ²JHH (geminal) |
| HSQC | -CH₃ | -CH₃ | ¹JCH (direct) |
| HSQC | =CH₂ | =CH₂ | ¹JCH (direct) |
| HMBC | -CH₃ | C=CH₂ | ²JCH |
| HMBC | -CH₃ | C=O | ³JCH |
| HMBC | =CH₂ | C=O | ³JCH |
| HMBC | =CH₂ | C-CH₃ | ²JCH |
Dynamic NMR for Conformational Studies
Molecules containing amide or hydrazide linkages often exhibit restricted rotation around the C-N and N-N bonds, leading to the existence of multiple conformers (rotamers) that can interconvert. researchgate.net Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of these conformational changes. youtube.com
By acquiring NMR spectra at different temperatures, the rate of interconversion can be monitored. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of the spectral line shapes at various temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable thermodynamic data about the molecule's flexibility. researchgate.net For this compound, DNMR could be used to investigate the rotational barrier around the C(O)-NH bond.
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. acs.org
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound (C₄H₈N₂O), the calculated exact mass is 100.06366 u. HR-MS analysis would be expected to yield a measured mass that corresponds precisely to this value, confirming the compound's elemental composition and distinguishing it from other isomers.
Fragmentation Pathway Analysis
In mass spectrometry, particularly under electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. acs.orgresearchgate.net A plausible fragmentation pathway for this compound can be predicted based on the stability of the resulting fragments.
Key fragmentation steps would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent quaternary carbon.
Loss of the hydrazide group: Cleavage of the C(O)-NH bond to lose •NHNH₂ or N₂H₃•.
Cleavage of the N-N bond: Loss of the terminal amino group (•NH₂).
Formation of a methacryloyl cation: A prominent peak at m/z 69 corresponding to the [CH₂=C(CH₃)CO]⁺ ion is expected.
| m/z | Proposed Fragment Ion Formula | Proposed Structure/Loss |
|---|---|---|
| 100 | [C₄H₈N₂O]⁺• | Molecular Ion (M⁺•) |
| 85 | [C₄H₅N₂O]⁺ | [M - CH₃]⁺ |
| 71 | [C₄H₇N₂]⁺ | [M - CHO]⁺ |
| 69 | [C₄H₅O]⁺ | [M - N₂H₃]⁺ (Methacryloyl cation) |
| 55 | [C₃H₃O]⁺ | [C₄H₅O - CH₂]⁺ |
| 43 | [CH₃N₂]⁺ | [M - C₃H₅O]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, making these methods excellent for functional group identification.
For this compound, the spectra would be dominated by characteristic vibrations of the amide, hydrazide, and vinyl moieties.
N-H Stretching: The -NH and -NH₂ groups will show characteristic stretching vibrations, typically in the 3200-3400 cm⁻¹ region.
C=O Stretching (Amide I): A strong, prominent absorption band is expected between 1640 and 1680 cm⁻¹, characteristic of the amide carbonyl group.
N-H Bending (Amide II): This band, arising from a mix of N-H bending and C-N stretching, typically appears around 1550-1620 cm⁻¹.
C=C Stretching: The stretching of the carbon-carbon double bond in the vinyl group is expected to produce a band in the 1620-1680 cm⁻¹ region, which may overlap with the Amide I band.
C-H Stretching: Vibrations from the sp²-hybridized vinyl C-H bonds will appear above 3000 cm⁻¹, while those from the sp³-hybridized methyl C-H bonds will be just below 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | -NHNH₂ | 3200 - 3400 | Medium |
| C-H Stretch (sp²) | =CH₂ | 3010 - 3100 | Medium |
| C-H Stretch (sp³) | -CH₃ | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | -C(O)NH- | 1640 - 1680 | Strong |
| C=C Stretch | C=CH₂ | 1620 - 1680 | Medium-Weak |
| N-H Bend (Amide II) | -C(O)NH- | 1550 - 1620 | Medium |
| C-N Stretch | Amide/Hydrazide | 1200 - 1400 | Medium |
| =C-H Bend (out-of-plane) | =CH₂ | 890 - 910 | Strong |
Advanced Analytical and Spectroscopic Research Methodologies for this compound Characterization
The comprehensive characterization of novel or existing chemical entities is fundamental to understanding their chemical behavior, purity, and solid-state structure. For a compound such as this compound, a multi-faceted analytical approach employing advanced spectroscopic and chromatographic techniques would be essential. This article outlines the theoretical application of these methodologies for its characterization.
Emerging Research Directions and Future Perspectives for 2 Methylprop 2 Enehydrazide
Development of Novel Synthetic Routes and Catalysts
The conventional synthesis of 2-Methylprop-2-enehydrazide typically involves the reaction of methacrylic anhydride (B1165640) with hydrazine (B178648) monohydrate. While effective, researchers are exploring more efficient and greener synthetic alternatives. A significant area of emerging research is the development of novel catalytic systems to improve reaction rates, yields, and selectivity, while minimizing waste and harsh reaction conditions.
Organocatalysis: One promising avenue is the use of organocatalysts, such as L-proline, which have demonstrated effectiveness in the synthesis of other hydrazide derivatives. mdpi.com These small organic molecules can facilitate reactions under mild conditions, are often more environmentally benign than traditional metal-based catalysts, and can be reused, aligning with the principles of green chemistry. mdpi.com The application of organocatalysts to the synthesis of this compound could lead to more sustainable and cost-effective production methods. mdpi.com
Enzymatic Catalysis: Biocatalysis, using enzymes to drive chemical reactions, represents another frontier in the synthesis of functional monomers. While not yet specifically reported for this compound, the successful enzyme-catalyzed synthesis of other acrylate (B77674) monomers suggests the potential for developing enzymatic routes to this compound. rsc.org Enzymes offer high specificity and can operate under mild, aqueous conditions, further enhancing the green credentials of the synthesis.
Future research in this area will likely focus on identifying and optimizing catalysts that are not only efficient but also allow for greater control over the synthesis process, potentially leading to the creation of novel derivatives of this compound with unique functionalities.
Expansion of Applications in Polymer Science and Engineering
The primary application of this compound in polymer science has been in the formation of functional polymers, particularly poly(this compound). The reactive hydrazide groups along the polymer backbone serve as versatile handles for post-polymerization modification, allowing for the covalent attachment of a wide range of molecules, such as aldehydes and ketones. nih.gov This "click-like" chemistry is highly efficient and can be performed under mild conditions, making it a powerful tool for creating materials with tailored properties.
Functional Polymer Scaffolds: Poly(this compound) is emerging as a valuable scaffold for the creation of libraries of functional polymers. nih.gov By reacting the polymer with different aldehydes, researchers can systematically vary the side-chain functionality, leading to materials with diverse properties for applications in areas such as drug delivery and gene therapy. nih.gov
Coatings and Adhesives: The hydrazide functionality can also be exploited in the development of advanced coatings and adhesives. The reaction of the hydrazide groups with carbonyl compounds can form strong, covalent hydrazone bonds, which can be used to crosslink polymer chains or adhere the polymer to surfaces. This opens up possibilities for creating durable, stimuli-responsive coatings and adhesives.
Advanced Resins: Research has shown that poly(acryloyl hydrazide), a related polymer, can be used to create epoxy resins with superior mechanical properties compared to conventional resins. acs.org This suggests that poly(this compound) could similarly be used to develop high-performance thermosetting materials for a variety of engineering applications.
The table below summarizes some of the key applications being explored for polymers derived from this compound.
| Application Area | Description | Key Features |
| Functional Polymer Scaffolds | Base polymer for the synthesis of a wide range of functionalized polymers through post-polymerization modification. | Versatile reactivity, mild reaction conditions, potential for high-throughput synthesis. |
| Drug Delivery Systems | Hydrogels and microgels capable of encapsulating and releasing therapeutic agents in a controlled manner. | Biocompatibility, stimuli-responsiveness, tunable release profiles. |
| Coatings and Adhesives | Crosslinkable polymers for creating durable and functional surface coatings and adhesives. | Strong covalent bonding, potential for stimuli-responsive adhesion. |
| High-Performance Resins | Monomer for the creation of thermosetting resins with enhanced mechanical properties. | Improved tensile strength and modulus. |
Integration into Smart Materials and Responsive Systems
A significant driver of research into this compound is its potential for creating "smart" materials that can respond to external stimuli. The hydrazide group and the resulting hydrazone linkages can be sensitive to changes in their environment, such as pH and temperature.
Stimuli-Responsive Hydrogels: The most prominent examples of smart materials derived from this monomer are stimuli-responsive hydrogels. These are crosslinked polymer networks that can swell or shrink in response to environmental cues. For instance, hydrogels based on poly(this compound) can exhibit pH- and temperature-responsive behavior, making them attractive for applications in controlled drug delivery and tissue engineering. researchgate.net The swelling properties of these hydrogels can be finely tuned by altering the crosslinking density and the specific chemical functionalities incorporated into the polymer network. researchgate.net
Sensors and Actuators: The responsive nature of these materials also makes them candidates for use in sensors and actuators. A change in the environment could trigger a measurable change in the material's properties, such as its volume or optical characteristics, which could be harnessed for sensing applications. Similarly, the ability of these materials to change shape in response to stimuli could be utilized in the development of soft actuators.
Self-Healing Materials: The dynamic and reversible nature of the hydrazone bond under certain conditions opens the door to the development of self-healing materials. If a material containing these bonds is damaged, the bonds can reform under the appropriate stimulus, restoring the material's integrity.
Theoretical Predictions Driving Experimental Design
While experimental work continues to uncover new possibilities for this compound, theoretical and computational studies are playing an increasingly important role in guiding this research. Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the behavior of this molecule and its corresponding polymers at the atomic level. researchgate.netnih.gov
Understanding Reactivity and Conformation: DFT calculations can be used to predict the reactivity of the this compound monomer and to understand the conformational preferences of the hydrazide group. researchgate.net This information is crucial for designing more efficient synthetic routes and for predicting how the monomer will behave during polymerization.
Simulating Polymer Behavior: MD simulations can be used to model the behavior of poly(this compound) chains in different environments. acs.org This can help researchers understand how these polymers fold and interact with other molecules, which is essential for designing materials with specific properties, such as drug carriers or sensors. nih.gov For example, simulations can predict the swelling behavior of hydrogels in response to changes in pH or temperature, allowing for the rational design of these materials before they are synthesized in the lab. acs.org
Predicting Material Properties: Computational models can also be used to predict the mechanical and other physical properties of materials derived from this compound. This can help to accelerate the discovery of new materials with desired performance characteristics for specific applications.
The synergy between theoretical predictions and experimental validation is expected to be a key driver of innovation in this field, enabling the more rapid and efficient development of new materials based on this compound.
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The exploration of this compound and its applications is a truly multidisciplinary endeavor, situated at the intersection of organic chemistry, polymer chemistry, and materials science.
Organic Synthesis: The foundation of this research lies in the ability of organic chemists to synthesize the this compound monomer and its derivatives with high purity and in good yield. nih.gov The development of new synthetic methods and catalysts is a key area of ongoing research. mdpi.com
Polymer Chemistry: Polymer chemists are focused on developing controlled polymerization techniques to create well-defined polymers from this monomer. nih.gov This includes controlling the molecular weight, architecture, and functionality of the resulting polymers to achieve desired properties.
Materials Science and Engineering: Materials scientists and engineers are then able to take these well-defined polymers and fabricate them into functional materials, such as hydrogels, coatings, and resins. acs.orgresearchgate.net This involves understanding the structure-property relationships of these materials and developing processing techniques to create devices and systems with practical applications.
The successful development of new technologies based on this compound will require close collaboration between researchers in these different disciplines. For example, the design of a new drug delivery system might involve an organic chemist synthesizing a novel derivative of the monomer, a polymer chemist developing a method to polymerize it into a stimuli-responsive polymer, and a materials scientist fabricating this polymer into a hydrogel and testing its drug release properties. This collaborative approach will be essential for unlocking the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methylprop-2-enehydrazide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with activated carbonyl compounds. Key parameters include temperature (e.g., 50–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios. Use fractional factorial design to isolate critical variables. Monitor reaction progress via TLC or GC-MS, adjusting pH to suppress side reactions like hydrolysis . For reproducibility, document purification steps (e.g., recrystallization solvents, column chromatography gradients) and characterize intermediates via NMR and IR .
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm functional groups.
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass accuracy.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).
- HPLC-PDA : Assess purity (>98%) using a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water). Include reference standards for comparison .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Chromatography : Use a phenyl-hexyl column (2.6 µm, 100 Å) with 0.1% formic acid in mobile phases.
- Quantitation : Optimize MRM transitions (e.g., m/z 145→128) and calibrate with internal standards (e.g., deuterated analogs). Validate linearity (R² >0.995), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in nucleophilic substitutions be resolved?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, fixed ionic strength). Compare substrates (e.g., alkyl vs. aryl halides) using stopped-flow spectroscopy to track intermediate formation. Apply Hammett plots to correlate substituent effects with reaction rates. Replicate contradictory studies with standardized reagents and validate via collaborative trials .
Q. What computational approaches elucidate the electronic and steric effects influencing this compound’s bioactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals. Docking simulations (AutoDock Vina) can predict binding affinities with target enzymes (e.g., hydrolases). Validate models via site-directed mutagenesis or isotopic labeling to confirm key interactions .
Q. How should researchers design experiments to probe the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric (pH 1.2, pepsin) and plasma (pH 7.4, 37°C) environments. Monitor degradation via UPLC-QTOF, identifying metabolites via MS/MS fragmentation. Use Arrhenius plots to extrapolate shelf-life. Include positive/negative controls (e.g., ascorbic acid for oxidation) and statistical validation (ANOVA, p<0.05) .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Report 95% confidence intervals and assess outliers via Grubbs’ test. For high-throughput data, employ machine learning (e.g., random forests) to identify confounding variables .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Perform pharmacokinetic modeling (e.g., compartmental analysis) to account for bioavailability and metabolic clearance. Validate with microdosing studies (14C-labeled compound) and correlate tissue distribution via PET imaging. Use pathway enrichment analysis (KEGG/GO) to identify off-target effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
